2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile is a complex organic compound characterized by its unique structure, which includes a furo[3,2-b]pyridine core. This compound features a tert-butyldimethylsilyloxy group attached to a methyl chain and a carbonitrile functional group at the 6-position of the pyridine ring. Its molecular formula is with a molecular weight of approximately 272.34 g/mol .
The compound is notable for its predicted boiling point of 369.3 °C and density of 1.08 g/cm³ . Such properties suggest significant stability and potential utility in various chemical applications.
There is no scientific literature available on the biological activity or mechanism of action of this specific molecule. However, similar pyridine derivatives with cyano groups have been explored for their potential as antitumor or antibacterial agents []. The presence of the furan ring might further influence its biological properties, but more research is needed.
The presence of the tert-butyldimethylsilyloxy (TBDMS) protecting group suggests BDMPF could be a useful intermediate in the synthesis of more complex molecules. The TBDMS group is a common protecting group in organic chemistry that can be selectively removed under specific conditions . This allows chemists to manipulate other functional groups on the molecule without affecting the protected site.
The reactivity of 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile can be attributed to its functional groups. The carbonitrile group can participate in nucleophilic addition reactions, while the tert-butyldimethylsilyloxy group can be removed under acidic or fluoride conditions to reveal the hydroxymethyl group for further functionalization.
Additionally, the furo[3,2-b]pyridine framework may undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents at different positions on the aromatic system.
The synthesis of 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile typically involves several steps:
Each step must be optimized to yield high purity and yield of the final compound.
Due to its unique structure, 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile may find applications in:
Interaction studies involving 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile are essential for understanding its potential biological mechanisms. These studies could involve:
Such investigations would provide insights into its therapeutic potential and safety profile.
Several compounds share structural similarities with 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
2-(Hydroxymethyl)-furo[3,2-b]pyridine | Hydroxymethyl instead of silyloxy | More polar; potential for hydrogen bonding |
6-Cyanofuro[3,2-b]pyridine | Lacks silyloxy group | Directly involved in nitrile chemistry |
4-(tert-Butyldimethylsilyl) pyridine | Similar silyl group but different position | Focused on pyridine rather than furo[3,2-b] structure |
These compounds highlight the uniqueness of 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile due to its specific combination of functional groups and structural framework. Each compound's distinct properties may lead to varying reactivities and biological activities.